
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analogue Development for Oncology and Diagnostic Applications
The compound PB28, which is structurally similar to the queried chemical, is a potential candidate for therapeutic and diagnostic applications in oncology. Researchers have developed novel analogues with reduced lipophilicity, aiming to enhance the utility of the compound (Abate et al., 2011). These analogues demonstrate significant affinity for receptor subtypes and minimal antiproliferative activity, suggesting potential for targeted cancer treatment and imaging.
Receptor Affinity and Activity Studies
Investigations into the role of piperazine N-atoms in sigma(2) receptor affinity and activity have been conducted using analogues of PB28. This research is crucial for understanding how specific chemical modifications impact receptor binding and activity. The findings indicate that both basic N-atoms are essential for effective sigma(2) receptor binding, with some compounds showing potent sigma(2) affinity and potential antiproliferative activity in cancer cells (Berardi et al., 2009).
Development of Fluorescent Derivatives for Cellular Studies
Fluorescent derivatives of the σ(2) high-affinity ligand PB28 have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. These derivatives help in understanding the mechanisms of action of σ(2) receptors and their role in cell proliferation. Their studies show a correlation between cell proliferation and σ(2) receptor activity, providing insights into tumor cell behavior and potential therapeutic targets (Abate et al., 2011).
Exploration of Anticancer and Antituberculosis Potential
Research into derivatives of similar compounds has shown potential for anticancer and antituberculosis applications. These studies indicate the therapeutic potential of such compounds in treating diseases like cancer and tuberculosis, highlighting the importance of chemical modification in enhancing drug efficacy (Mallikarjuna et al., 2014).
Development of PET Radiotracers
Hybrid structures combining elements of high-affinity σ(2) receptor ligands have been designed for potential use in PET tracer development. These compounds exhibit excellent σ(1)/σ(2) selectivities and interactions with P-gp, making them valuable in the development of diagnostic tools for tumors, especially those overexpressing P-gp (Abate et al., 2011).
特性
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-31-14-13-26-23(28)27(20-9-10-20)22(24-26)19-7-4-12-25(16-19)32(29,30)21-11-8-17-5-2-3-6-18(17)15-21/h8,11,15,19-20H,2-7,9-10,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGEJOZAIETIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
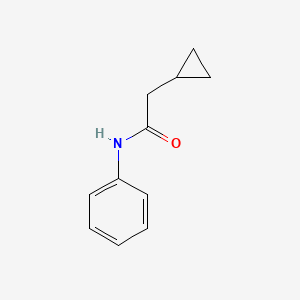
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)
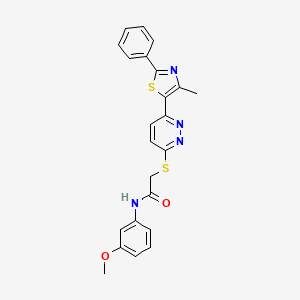
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)
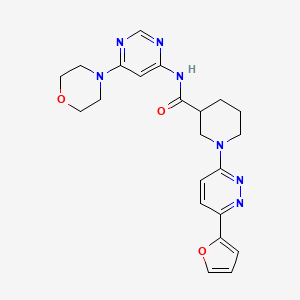
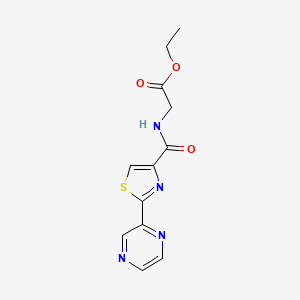
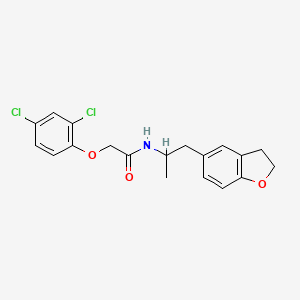
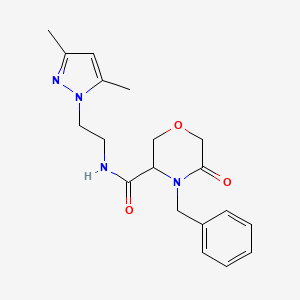
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)

